molecular formula C7H5BrN2S B1441893 6-Bromo-2-methylthiazolo[5,4-b]pyridine CAS No. 886372-92-5

6-Bromo-2-methylthiazolo[5,4-b]pyridine

Cat. No. B1441893
M. Wt: 229.1 g/mol
InChI Key: OSJMMGGVXKKBHV-UHFFFAOYSA-N
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Description

6-Bromo-2-methylthiazolo[5,4-b]pyridine is a heterocyclic compound. It has a molecular weight of 229.1 . The IUPAC name for this compound is 6-bromo-2-methyl [1,3]thiazolo [5,4-b]pyridine .


Molecular Structure Analysis

The InChI code for 6-Bromo-2-methylthiazolo[5,4-b]pyridine is 1S/C7H5BrN2S/c1-4-10-6-2-5 (8)3-9-7 (6)11-4/h2-3H,1H3 .


Physical And Chemical Properties Analysis

6-Bromo-2-methylthiazolo[5,4-b]pyridine is a solid at room temperature . .

Scientific Research Applications

Application in Chemical Synthesis

  • Scientific Field: Chemical Synthesis
  • Summary of the Application: “6-Bromo-2-methylthiazolo[5,4-b]pyridine” is a chemical compound used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others . It is often used as a reagent or building block in the synthesis of more complex molecules .
  • Methods of Application: The specific methods of application can vary greatly depending on the particular synthesis being performed. In general, it would be used in a reaction with other reagents under controlled conditions (e.g., temperature, pressure, solvent) to form the desired product .
  • Results or Outcomes: The outcomes of these syntheses can also vary widely, producing a range of different molecules for further study or use .

Knoevenagel Condensation

  • Scientific Field: Organic Chemistry
  • Summary of the Application: A study reported the Knoevenagel condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and aldehydes . Although the compound used in the study is slightly different from “6-Bromo-2-methylthiazolo[5,4-b]pyridine”, it’s plausible that similar reactions could be performed with “6-Bromo-2-methylthiazolo[5,4-b]pyridine” due to the structural similarities .
  • Methods of Application: The Knoevenagel condensation is a synthetically useful olefin-forming reaction from active methyl/methylene-containing compounds and aldehydes in the presence of weak amine bases .
  • Results or Outcomes: The study reported that Knoevenagel condensation proceeded smoothly, despite minor structural differences from benzothiazoles . This finding could be useful for short synthesis of MeTPy-containing functional molecules .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

6-bromo-2-methyl-[1,3]thiazolo[5,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2S/c1-4-10-6-2-5(8)3-9-7(6)11-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSJMMGGVXKKBHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)N=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10718765
Record name 6-Bromo-2-methyl[1,3]thiazolo[5,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-methylthiazolo[5,4-b]pyridine

CAS RN

886372-92-5
Record name 6-Bromo-2-methylthiazolo[5,4-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886372-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2-methyl[1,3]thiazolo[5,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-2-methylthiazolo[5,4-b]pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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